Chloromethyldimethylethoxysilane
Description
Evolution and Significance of Organosilicon Compounds in Contemporary Chemistry
The journey of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. sbfchem.comwikipedia.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field, including the coining of the term "silicone." sbfchem.comwikipedia.org A pivotal moment arrived in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller, which enabled the large-scale industrial production of functional organosilanes. longdom.org
Initially, the unique properties of silicones, such as high thermal stability and water repellency, drove their adoption in various industries. sbfchem.com Over the decades, the applications of organosilicon compounds have expanded dramatically. They are now indispensable as synthetic intermediates, protecting groups in organic synthesis, and as key components in advanced materials. researchgate.netsigmaaldrich.com Their utility spans from adhesives and sealants to biomedical devices and electronics. wikipedia.orgresearchgate.net The distinct characteristics of the silicon-carbon bond, including its polarity and length compared to a carbon-carbon bond, bestow unique reactivity and stability upon these molecules, making them invaluable tools in modern chemistry. longdom.orgsoci.org
General Principles of Silane (B1218182) Coupling Agent Functionality in Material Science
Silane coupling agents are a crucial class of organosilicon compounds that act as molecular bridges to form durable bonds between dissimilar materials, most notably between inorganic and organic substrates. gelest.comthenanoholdings.com This ability to couple materials with fundamentally different properties is essential for the creation of high-performance composite materials. youtube.comgantrade.com The general structure of a silane coupling agent, R-Si(OR')3, consists of two distinct functionalities: a non-hydrolyzable organofunctional group (R) and hydrolyzable alkoxy groups (OR'). russoindustrial.ru
Mechanism of Inorganic Group Hydrolysis and Condensation at Oxide Interfaces
The functionality of a silane coupling agent is initiated by the hydrolysis of its alkoxy groups (e.g., methoxy (B1213986), ethoxy) in the presence of water. gelest.comgelest.com This reaction, which can be catalyzed by acids or bases, results in the formation of reactive silanol (B1196071) groups (Si-OH). youtube.comgelest.com These silanols can then undergo condensation in two critical ways. Firstly, they can condense with other silanols to form stable siloxane (Si-O-Si) oligomers. russoindustrial.rugelest.com Secondly, and most importantly for adhesion, the silanol groups can form hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica (B1680970). gelest.comresearchgate.net Upon drying or curing, these hydrogen bonds are converted into strong, covalent Si-O-metal or Si-O-Si bonds, firmly anchoring the silane to the inorganic surface. russoindustrial.ruresearchgate.net This process creates a durable, water-resistant interface between the inorganic material and the organic polymer. aip.org
Classification of Silane Coupling Agents
Silane coupling agents can be classified based on the nature of their organofunctional group, as this group dictates their reactivity and compatibility with different polymer systems. ecopowerchem.com Common classifications include:
Amino Silanes: These are versatile coupling agents that can react with a wide variety of polymers due to the reactivity of the amino group. sinosil.com
Epoxy Silanes: These are particularly useful for coupling with epoxy, phenolic, and other thermosetting resins. gantrade.comsinosil.com
Vinyl Silanes: These are primarily used in crosslinking polyethylene (B3416737) and other free-radical cured polymers. ecopowerchem.com
Methacryloxy Silanes: These are employed in systems that cure via free-radical polymerization, such as polyester (B1180765) and acrylic resins. ecopowerchem.com
Sulfur-containing (Sulfido) Silanes: These are extensively used in the rubber industry to improve the reinforcement of silica in tires. russoindustrial.ruecopowerchem.com
Halogen Functional Silanes: This category includes silanes with chloro, bromo, or iodo functionalities, which can participate in various nucleophilic substitution reactions. gelest.com
Contextualization of Chloromethyldimethylethoxysilane within Organosilicon Chemistry
This compound (C₅H₁₁ClOSi) belongs to the category of halogen functional silanes. gelest.com Its structure features a reactive chloromethyl group and a hydrolyzable ethoxy group attached to a central silicon atom, along with two methyl groups.
| Property | Value |
| Chemical Formula | C₅H₁₁ClOSi |
| Functional Groups | Chloromethyl, Ethoxy, Dimethyl |
| Classification | Halogen Functional Silane |
The presence of the ethoxy group allows it to undergo hydrolysis and condensation reactions, enabling it to bond to inorganic surfaces in a manner characteristic of silane coupling agents. Simultaneously, the chloromethyl group serves as a reactive site for nucleophilic substitution, allowing it to be incorporated into various organic structures. This dual functionality makes this compound a versatile reagent in both material science for surface modification and in organic synthesis as a building block for more complex organosilicon compounds. Its place in organosilicon chemistry is defined by its ability to bridge the gap between inorganic materials and organic polymers, a fundamental principle that underpins much of the field's technological significance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-4-7-8(2,3)5-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQAYXTTRYCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065515 | |
| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
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Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-53-7 | |
| Record name | (Chloromethyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
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| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
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| Record name | (Chloromethyl)ethoxydimethylsilane | |
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| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
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| Record name | Silane, (chloromethyl)ethoxydimethyl- | |
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| Record name | (chloromethyl)ethoxydimethylsilane | |
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| Record name | (CHLOROMETHYL)ETHOXYDIMETHYLSILANE | |
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Synthetic Methodologies for Chloromethyldimethylethoxysilane and Its Derivatives
Precursor Synthesis and Purification Strategies
The quality and reactivity of the final product are highly dependent on the purity and specific nature of its precursors. The two primary categories of precursors are halogenated silanes and alkoxysilanes, each requiring distinct synthetic and purification approaches.
The most critical halogenated precursor for the synthesis of Chloromethyldimethylethoxysilane is chloromethyldimethylchlorosilane. This bifunctional molecule contains both a reactive Si-Cl bond and a C-Cl bond. The synthesis of this precursor is typically achieved through the direct process, reacting methyl chloride with a silicon-copper catalyst at elevated temperatures. However, a common laboratory and industrial-scale synthesis involves the hydrosilylation of a molecule containing a C=C double bond, though for this specific structure, direct chlorination or reactions involving diazomethane on dimethylchlorosilane have been explored.
Purification of these halogenated precursors is paramount and is almost exclusively performed by fractional distillation. The significant differences in the boiling points of various chlorosilanes allow for their effective separation, ensuring a high-purity starting material for subsequent reactions.
Alkoxysilanes are central to the synthesis of the target compound. The primary method for converting a halogenated silane (B1218182) precursor to an alkoxysilane is through alcoholysis. scispace.com In this reaction, the Si-Cl bond of the chlorosilane is replaced by an Si-OR group. For the synthesis of this compound, the precursor chloromethyldimethylchlorosilane is reacted with ethanol (B145695).
This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. scispace.com The removal of this acidic byproduct is crucial as it can catalyze undesirable side reactions.
Table 1: Alcoholysis Reaction for Alkoxysilane Synthesis
| Reactant | Reagent | Base | Byproduct | Product |
|---|
The purification of the resulting alkoxysilane is achieved through filtration to remove the precipitated hydrochloride salt, followed by fractional distillation under reduced pressure to isolate the pure this compound.
Direct Synthesis Approaches to this compound
With pure precursors in hand, direct synthesis can proceed. These methods primarily involve hydrolysis-condensation for creating larger structures or nucleophilic substitution to modify the organic group.
Hydrolysis and condensation are fundamental reactions of alkoxysilanes, often referred to as the sol-gel process. mdpi.com While not a direct synthesis of the monomer itself, it is the primary method by which this compound is used to synthesize larger, functionalized materials. The process occurs in two steps:
Hydrolysis: The ethoxy group (-OEt) on the silicon atom reacts with water, typically in the presence of an acid or base catalyst, to form a reactive silanol (B1196071) group (-OH) and ethanol as a byproduct. scispace.comresearchgate.netresearchgate.net
Condensation: Two silanol groups can then react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. youtube.com Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and release ethanol.
These reactions allow this compound to be incorporated into silica (B1680970) networks, creating hybrid organic-inorganic materials where the chloromethyl group is available for further functionalization. researchgate.net The kinetics of these reactions are highly dependent on factors such as the pH, temperature, solvent, and the water-to-silane molar ratio. mdpi.com
Nucleophilic substitution is a key reaction for modifying the chloromethyl group on the silane. researchgate.netorganic-chemistry.org This reaction allows for the introduction of a wide variety of functional groups onto the molecule. The carbon atom of the chloromethyl group (-CH₂Cl) is electrophilic and is susceptible to attack by nucleophiles. This is typically a bimolecular nucleophilic substitution (Sₙ2) reaction. science.govlibretexts.org
In this mechanism, a nucleophile (an electron-pair donor) attacks the carbon atom, and simultaneously, the chloride ion (the leaving group) departs. libretexts.orgyoutube.com This single-step process results in the formation of a new carbon-nucleophile bond.
Table 2: Examples of Nucleophilic Substitution on a Chloromethylsilane Moiety
| Nucleophile (Nu⁻) | Reagent Example | Solvent | Product Functional Group |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | Azidomethyl (-CH₂N₃) |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Iodomethyl (-CH₂I) |
| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | Ethanol | (Phenylthio)methyl (-CH₂SPh) |
This versatility makes this compound a valuable intermediate for synthesizing more complex organofunctional silanes.
Synthesis of Advanced this compound Derivatives
The synthesis of advanced derivatives leverages the reactivity of the chloromethyl group. By using the nucleophilic substitution reactions described previously, a diverse array of functionalities can be attached to the silicon atom via the methyl spacer.
For instance, reacting this compound with sodium azide in a solvent like dimethylformamide (DMF) yields azidomethyldimethylethoxysilane. researchgate.net The azido group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach complex molecules like dyes, biomolecules, or polymers.
Another advanced application involves quaternization reactions. The chloromethyl group can react with tertiary amines to form quaternary ammonium salts. These derivatives, once incorporated into a silica matrix, can act as anion-exchange materials or as phase-transfer catalysts.
The synthesis of these advanced derivatives showcases the role of this compound as a versatile building block, enabling the creation of highly functionalized organosilicon materials.
Modification of the Chloro-Functional Group
The chloro-functional group in this compound is a versatile handle for a variety of chemical modifications, primarily through nucleophilic substitution and hydrosilylation reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, the chloride ion, on an electrophilic carbon atom. wikipedia.org This approach allows for the introduction of a wide range of functional groups onto the silicon-containing backbone.
Amination: The reaction of this compound with amines can lead to the formation of aminosilanes. However, the direct reaction with ammonia or primary and secondary amines can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the high nucleophilicity of the newly formed amines. youtube.comlibretexts.orgyoutube.com A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide salt as the nucleophile to form a protected amine, which can then be deprotected to yield the primary amine. libretexts.org
Thiolation: Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. nih.govyoutube.com These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. youtube.com The resulting sulfur-containing silanes have applications in areas such as surface modification and as coupling agents.
| Nucleophile | Reagents and Conditions | Product Functional Group |
| Amine (e.g., Diethylamine) | Excess amine, heat | Dialkylaminomethyl |
| Phthalimide salt | Potassium phthalimide, DMF | Phthalimidomethyl |
| Thiol (e.g., Ethanethiol) | Ethanethiol, base (e.g., NaH), THF | Ethylthiomethyl |
Hydrosilylation
While this compound itself does not directly participate in hydrosilylation as the hydride source, it can be a precursor to hydrosilanes. The chloro-functional group can be reduced to a methyl group, and a subsequent reaction can introduce a Si-H bond to the molecule. More commonly, the chloro-functional group is first modified, and then a separate hydrosilylation catalyst is used to react an alkene with a Si-H containing silane.
Modification of the Ethoxy-Functional Group
The ethoxy group of this compound is susceptible to hydrolysis and transesterification reactions, which allow for the modification of the silane's reactivity and solubility, as well as the formation of siloxane networks.
Transesterification
Transesterification involves the exchange of the ethoxy group with another alcohol. This reaction is often catalyzed by an acid or a base. When diols or polyols are used, this can lead to the formation of cross-linked structures or the incorporation of the silane into a polymer backbone. For instance, reaction with a diol in the presence of a catalyst like BF3·OEt2 can lead to the formation of a dimeric species or a polymer, depending on the stoichiometry and reaction conditions. researchgate.net
| Reactant | Catalyst | Product Type |
| Methanol (B129727) | Acid or Base | Chloromethyldimethylmethoxysilane |
| Ethylene Glycol | BF3·OEt2 | Bridged bis-silane or polymer |
| Glycerol | Tin(II) octoate | Cross-linked network |
Strategies for Polymerizable this compound Monomers
The introduction of polymerizable functional groups onto this compound is a key strategy for the synthesis of silicon-containing polymers with tailored properties.
Introduction of Vinyl Groups
Vinyl-functionalized silanes are important monomers for the preparation of silicones through hydrosilylation polymerization. One common method to introduce a vinyl group is through the reaction of a Grignard reagent, such as vinylmagnesium bromide, with a chlorosilane. While this is more direct with chlorodimethylsilane, this compound can be functionalized by first converting the chloromethyl group to a vinylmethyl group through a multi-step synthesis.
Thiol-Ene Reactions
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the radical-mediated addition of a thiol to an alkene. google.com This reaction can be used to attach polymerizable groups, such as acrylates or methacrylates, to a thiol-functionalized silane derived from this compound. For example, (3-mercaptopropyl)dimethylethoxysilane, which can be synthesized from this compound via nucleophilic substitution with a protected thiol followed by deprotection, can be reacted with an allyl-functionalized monomer in the presence of a photoinitiator.
| Polymerizable Group | Synthetic Strategy | Monomer Example |
| Vinyl | Grignard reaction with vinylmagnesium bromide (on a related precursor) | Vinyl(methyl)dimethylethoxysilane |
| Acrylate (B77674)/Methacrylate (B99206) | Nucleophilic substitution with hydroxyethyl acrylate/methacrylate | (Acryloxymethyl)dimethylethoxysilane |
| Norbornene | Thiol-ene reaction with norbornene-functionalized thiol | Norbornenylmethylthiomethyldimethylethoxysilane |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable chemical processes.
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions which generate byproducts. nih.govprimescholars.com For instance, the synthesis of functionalized silanes via hydrosilylation is an atom-economical process as all the atoms of the reactants are incorporated into the final product.
Use of Renewable Feedstocks
The chemical industry is increasingly looking towards renewable biomass as a source of platform chemicals to replace petroleum-based feedstocks. nih.govhse.runih.govmdpi.com For the synthesis of derivatives of this compound, biomass-derived molecules containing functional groups like hydroxyl or carboxyl groups could potentially be used in transesterification or nucleophilic substitution reactions.
Safer Solvents and Reaction Conditions
The choice of solvent can have a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as ionic liquids, can offer advantages in terms of reduced volatility, and in some cases, enhanced catalytic activity and easier product separation. mdpi.comijrra.netresearchgate.netnih.gov Furthermore, developing solvent-free reaction conditions or using catalytic methods that allow for lower reaction temperatures and pressures contributes to a more sustainable synthesis.
| Green Chemistry Principle | Application in this compound Synthesis | Example |
| Atom Economy | Prioritizing addition reactions over substitution reactions. | Hydrosilylation to add functional groups. |
| Renewable Feedstocks | Utilizing biomass-derived platform chemicals. | Reaction with bio-based diols for polymer synthesis. |
| Safer Solvents | Replacing volatile organic compounds (VOCs) with greener alternatives. | Using ionic liquids as a reaction medium for nucleophilic substitution. google.com |
Mechanistic Investigations of Chloromethyldimethylethoxysilane Reactivity
Reaction Mechanisms in Silane (B1218182) Hydrolysis and Condensation
The hydrolysis and condensation of alkoxysilanes, such as chloromethyldimethylethoxysilane, are fundamental processes in the formation of polysiloxane networks and the functionalization of surfaces. tandfonline.combohrium.combohrium.com These reactions involve the cleavage of the Si-O-C bond by water (hydrolysis) to form silanols (Si-OH), followed by the reaction of these silanols with other silanols or alkoxysilanes to form siloxane bonds (Si-O-Si) and release water or alcohol (condensation). youtube.comyoutube.comlibretexts.org
Hydrolysis: R'Si(OR)₃ + H₂O → R'Si(OR)₂(OH) + ROH
Condensation: 2 R'Si(OR)₂(OH) → (HO)(OR)₂Si-O-Si(OR)₂(OH) + H₂O
The reactivity of these processes is influenced by several factors, including the structure of the silane, pH, temperature, and the presence of catalysts. tandfonline.combohrium.com
Kinetic Studies of Hydrolysis Rates
Kinetic studies are essential for understanding the factors that govern the rate of hydrolysis of alkoxysilanes. The hydrolysis rate is significantly influenced by the steric and electronic effects of the substituents on the silicon atom. tandfonline.combohrium.com For instance, the rate of hydrolysis generally decreases with larger and more branched alkoxy groups (e.g., methoxy (B1213986) > ethoxy > propoxy). researchgate.net
The pH of the reaction medium plays a critical role in the hydrolysis kinetics. researchgate.net Hydrolysis is typically slow in neutral conditions and is catalyzed by both acids and bases. researchgate.net Under acidic conditions, the reaction proceeds via a protonated alkoxysilane intermediate through an SN2-type mechanism. researchgate.net In basic media, the reaction is facilitated by the nucleophilic attack of hydroxide (B78521) ions on the silicon atom. researchgate.net
Several studies have quantified the hydrolysis rate constants for various alkoxysilanes under different conditions. For example, the hydrolysis of γ-glycidoxypropyltrimethoxysilane (γ-GPS) in an aqueous solution at pH 5.4 and 26°C showed a pseudo-first-order rate constant of 0.026 min⁻¹ for the initial hydrolysis step. researchgate.net The hydrolysis rate can be significantly accelerated by increasing the temperature. researchgate.net
The solvent also impacts the hydrolysis rate. For instance, the hydrolysis rate of some alkoxysilanes was found to be faster in methanol (B129727) compared to other solvents. researchgate.net The presence of functional groups within the organo-substituent of the silane can also lead to intramolecular catalysis, affecting the hydrolysis rate. nih.gov
Table 1: Factors Influencing Alkoxysilane Hydrolysis Rates
| Factor | Effect on Hydrolysis Rate | Mechanistic Insight |
| Alkoxy Group Size | Decreases with increasing size (methoxy > ethoxy) | Steric hindrance at the silicon center. researchgate.net |
| pH | Slow at neutral pH; faster in acidic or basic conditions | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH⁻. researchgate.net |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. researchgate.net |
| Solvent | Can enhance or retard the rate depending on polarity and ability to form hydrogen bonds | Solvents like methanol can participate in exchange reactions, aiding hydrolysis. researchgate.net |
| Functional Groups | Can lead to intramolecular catalysis | Nearby functional groups can stabilize transition states or participate directly in the reaction. nih.gov |
Influence of Catalysts on Condensation Pathways
Catalysts play a crucial role in directing the condensation pathways of silanols, influencing the structure of the resulting polysiloxane network. Both acids and bases can catalyze the condensation reaction. tandfonline.combohrium.com
Under acidic conditions, condensation is generally slower than hydrolysis, allowing for the formation of more linear and less branched polysiloxane structures. researchgate.net Weak acids like acetic acid are often used to favor hydrolysis over condensation. researchgate.net In contrast, basic catalysts tend to promote the formation of more highly cross-linked and particulate structures. researchgate.net
The type of catalyst can also influence the condensation rate. For example, studies on methoxysilane-terminated polybutadiene (B167195) showed that the hydrolysis and subsequent condensation rates depended on the specific catalyst used and its concentration. nih.gov
Theoretical and Computational Modeling of Sol-Gel Mechanisms
Theoretical and computational models provide valuable insights into the complex mechanisms of sol-gel processes involving alkoxysilanes. nih.gov These models can help predict the reaction pathways and the structure of the resulting materials.
Density functional theory (DFT) calculations have been used to study the hydrolysis of chlorosilanes, revealing the role of water clusters in the reaction mechanism. researchgate.net These studies have shown that the reaction proceeds more readily with water oligomers than with a single water molecule. researchgate.net
Computational models have also been employed to screen for suitable functional silane monomers for molecularly imprinted xerogels. nih.gov By calculating interaction energies between the template molecule and various silane monomers, these models can help predict the formulation that will result in the best imprinting factor. nih.gov
The gel lattice spring model (gLSM) is another computational approach used to simulate the large-scale deformations and chemical reactions within a swollen polymer network, providing insights into the dynamic behavior of these materials. nih.gov
Mechanistic Pathways of Surface Functionalization via this compound
This compound is widely used for the surface functionalization of various inorganic materials to impart desired properties such as hydrophobicity or to provide reactive sites for further chemical modification. researchgate.net The process involves the reaction of the silane with hydroxyl groups present on the surface of the substrate. researchgate.net
Covalent Bonding Mechanisms at Inorganic Interfaces
The primary mechanism of surface functionalization with this compound involves the formation of covalent bonds between the silicon atom of the silane and the oxygen atoms of the surface hydroxyl groups. researchgate.net This reaction typically proceeds through the hydrolysis of the ethoxy group to form a reactive silanol (B1196071), which then condenses with a surface hydroxyl group, releasing ethanol (B145695). mdpi.com
The reaction can be represented as: Surface-OH + (CH₃)₂(ClCH₂)Si(OC₂H₅) → Surface-O-Si(CH₃)₂(CH₂Cl) + C₂H₅OH
The chloromethyl group remains available for subsequent reactions, allowing for the attachment of other functional molecules. The efficiency of this surface modification depends on the density of surface hydroxyl groups and the reaction conditions. researchgate.net Studies have shown the successful surface modification of materials like diatomite and zeolite using chlorosilanes. researchgate.net
Interfacial Adsorption Phenomena
Before covalent bond formation, the silane molecules are adsorbed onto the inorganic surface. This initial adsorption step is crucial for the subsequent chemical reaction. The nature of this adsorption can be influenced by the properties of the surface and the silane molecule. tandfonline.com
Molecular dynamics simulations have been used to study the interfacial adsorption of similar functionalized molecules on mineral surfaces. rsc.org These studies provide insights into the orientation and interaction of the molecules at the interface, which can affect the efficiency of the subsequent covalent bonding. The adsorption process can involve hydrogen bonding between the silane's functional groups and the surface hydroxyl groups.
Based on a comprehensive search of available scientific and technical literature, it is not possible to provide a detailed article on the mechanistic investigations of this compound's reactivity strictly following the requested outline. The search did not yield specific research findings, data tables, or in-depth mechanistic studies that directly correspond to the subsections on polymer grafting (free radical, controlled living, ionic) and specific catalytic roles (homogeneous, heterogeneous) for this particular compound.
General information suggests that as a silane coupling agent, this compound can be used for surface modification and to improve adhesion between inorganic and organic materials. Its chloromethyl and ethoxy functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and potential cross-coupling reactions. The ethoxy group can hydrolyze to form silanols, which can then bond with inorganic surfaces, a fundamental process in surface grafting.
However, detailed mechanistic pathways and research findings specifically detailing the use of this compound in the context of:
Catalytic Roles and Mechanisms Involving this compound
Heterogeneous Catalysis Considerations
are not present in the accessible literature. The existing research on these advanced polymerization and catalytic mechanisms typically involves other types of initiators, catalysts, and functionalized silanes. Therefore, constructing a scientifically accurate and detailed article that adheres strictly to the provided outline for this compound is not feasible at this time.
Electrophilic and Nucleophilic Activation in this compound Reactions
Reactions involving this compound can be significantly influenced by the activation of either the electrophile (the silane itself) or the attacking nucleophile.
Nucleophilic Activation: The strength of the incoming nucleophile is a critical determinant of the reaction pathway and rate. In biological systems and synthetic chemistry, nucleophiles are often electron-rich species. nih.gov The reactivity of these nucleophiles can be enhanced through various means, including deprotonation to create a more potent anion or through specific solvent interactions. frontiersin.org The choice of solvent can play a crucial role; for example, specific hydrogen bonding between the solvent and the nucleophile can stabilize the transition state and influence reaction rates and mechanisms. frontiersin.orgresearchgate.net The interaction between an electrophile and a nucleophile is not indiscriminate and can be understood through concepts like the Hard and Soft, Acids and Bases (HSAB) theory, which predicts that soft electrophiles react preferentially with soft nucleophiles. nih.gov
The chloromethyl group (-CH₂Cl) provides a secondary reaction site. It can participate in nucleophilic substitution reactions, where a nucleophile displaces the chloride ion, leading to the formation of new carbon-silicon bonds, a key process in the synthesis of more complex organosilicon molecules.
Computational Chemistry Approaches to Elucidate Reaction Mechanisms
Computational chemistry has become an indispensable tool for achieving a molecular-level understanding of reaction mechanisms that are often difficult to probe through experimental means alone. mdpi.com Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into the energetic landscapes and dynamic behavior of reacting systems, including those involving organosilanes like this compound. mdpi.comresearchgate.netmdpi.com
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, DFT can determine activation barriers, which are crucial for understanding reaction kinetics. mdpi.com
For this compound, DFT studies have been instrumental in explaining its reactivity. Calculations reveal that the electron-donating resonance effect of the ethoxy group reduces the electrophilicity of the silicon center compared to analogues lacking this group. This electronic modulation helps to explain its intermediate reactivity in processes like hydrolysis and cross-coupling.
DFT calculations, often using functionals like the Bayesian Error Estimation Functional with van der Waals correction (BEEF-vdW), can be used to model specific reaction steps, such as the deposition of silicon-containing species on a surface. mdpi.com The process involves locating the transition state structure along the reaction coordinate to calculate the activation energy for a given mechanistic step. mdpi.com
| Reaction | Reactant | Attacking Nucleophile | Calculated Activation Energy (kJ/mol) | Key Finding |
|---|---|---|---|---|
| Hydrolysis | This compound | H₂O | 75 | Moderate barrier, consistent with observed reactivity. |
| Hydrolysis | Chloromethyltrimethylsilane | H₂O | 65 | Lower barrier due to lack of electron-donating ethoxy group. |
| Substitution | This compound | NH₃ | 90 | Higher barrier with a weaker nucleophile. |
| Substitution | This compound | OH⁻ | 45 | Significantly lower barrier with a strong nucleophile. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By numerically solving Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of the dynamic evolution of a system, from conformational changes to transport properties and reaction dynamics. mdpi.comyoutube.com This technique is particularly valuable in materials science and biophysics. mdpi.com
While specific MD simulation studies on this compound are not widely published, the methodology has been extensively applied to similar organosilicon compounds, providing a framework for how its behavior could be investigated. For example, MD simulations have been used to study the structural and dynamic properties of liquid phenyltrimethoxysilane (B147435) and the polymerization of silicone oils from silane precursors. mdpi.comresearchgate.net These studies often employ all-atom force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to describe the interactions between atoms. researchgate.net
Such simulations can accurately predict bulk properties like density and dielectric constants and provide insights into molecular-level phenomena such as rotational diffusion times and local structural ordering. researchgate.net For a system involving this compound, MD simulations could be used to model its behavior in solution, its interaction with surfaces, or its role in polymerization processes under various conditions.
| System Studied | Simulation Focus | Key Insights Gained | Potential Relevance to this compound |
|---|---|---|---|
| Liquid Phenyltrimethoxysilane | Rotational diffusion and bulk properties | Accurate prediction of density and rotational diffusion time constants. researchgate.net | Understanding solvent behavior and transport properties. |
| Silicone Oil Polymerization | Condensation reactions and chain growth | Modeling of curing degree and heat formation during polymerization. mdpi.com | Simulating its use as a monomer or chain terminator in silicone synthesis. |
| Poly(dimethylsiloxane) (PDMS) | Structure and thermodynamic properties | Development of force fields to describe polymer chain behavior. researchgate.net | Predicting properties of materials derived from it. |
| Silane-water mixtures | Local structure and hydrogen bonding | Analysis of local ordering and intermolecular interactions. researchgate.net | Modeling hydrolysis mechanisms and behavior in aqueous environments. |
Kinetic Isotope Effect (KIE) Analysis
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is a sensitive probe for investigating reaction mechanisms, as it provides information about bond breaking or forming in the rate-determining step. osti.govlibretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org
A "primary" KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. A "secondary" KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgprinceton.edu These effects arise because heavier isotopes form stronger bonds and have lower zero-point vibrational energies, thus requiring more energy to reach the transition state. wikipedia.orglibretexts.org
While specific KIE studies on this compound are not prominent in the literature, the technique offers a powerful hypothetical framework for elucidating its reaction mechanisms. For example, in a nucleophilic substitution reaction at the silicon center, several KIE experiments could be designed:
Chlorine KIE (³⁵Cl/³⁷Cl): A significant normal KIE (k₃₅/k₃₇ > 1) would provide strong evidence that the Si-Cl bond is breaking in the rate-determining step. nih.gov
Secondary α-Deuterium KIE: Substituting the hydrogens on the methyl groups attached to silicon with deuterium (B1214612) could help distinguish between SN1- and SN2-type mechanisms. A KIE value close to 1 is typical for SN2 reactions, whereas a larger normal KIE (e.g., >1.1) might suggest a more dissociative, SN1-like transition state. wikipedia.org
Secondary β-Deuterium KIE: Isotopic substitution on the ethoxy group could probe the extent of electronic changes and hyperconjugation at the transition state. libretexts.org
| Isotopic Substitution | Hypothetical KIE (k_light/k_heavy) | Type of KIE | Potential Mechanistic Interpretation |
|---|---|---|---|
| Si-³⁵Cl / Si-³⁷Cl | 1.010 | Primary Chlorine | Si-Cl bond is cleaved in the rate-determining step. nih.gov |
| -CH₂Cl / -CD₂Cl | 1.02 | Secondary α | Indicates rehybridization at the chloromethyl carbon during substitution at that site. |
| -Si(CH₃)₂ / -Si(CD₃)₂ | 0.98 | Secondary α (Inverse) | Consistent with an associative SN2-type transition state at silicon (sp³ → sp³d). wikipedia.org |
| -OCH₂CH₃ / -OCD₂CH₃ | 1.05 | Secondary β | Suggests hyperconjugative stabilization of the transition state. libretexts.org |
Advanced Material Applications and Research Frontiers of Chloromethyldimethylethoxysilane
Hybrid Material and Nanocomposite Development
The dual reactivity of chloromethyldimethylethoxysilane makes it a critical component in the synthesis of hybrid materials and nanocomposites. It facilitates the creation of materials that synergistically combine the properties of both organic polymers and inorganic components.
Polymer-Inorganic Hybrid Structures
This compound is instrumental in forming robust polymer-inorganic hybrid structures. The ethoxy groups can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), while the chloromethyl group can react with various functional groups on polymer chains. This process allows for the covalent integration of inorganic moieties into a polymer matrix.
These hybrid materials can exhibit a range of enhanced properties. For instance, polymers containing functional groups like pyridine, imine, amine, and carboxylic acid are often used due to their strong coordination with metal ions, leading to the formation of hybrid materials with unique thermal, electrical, and photophysical characteristics. mdpi.com The synthesis of these hybrids can be achieved through both homogeneous methods, where components are combined in a solution, and heterogeneous methods, which involve post-processing techniques to integrate inorganic precursors into a polymer matrix. mdpi.com
Reinforcement of Composite Materials
The application of this silane (B1218182) can significantly improve the tensile strength and modulus of the resulting composite. For example, the evolution of reinforcing fibers, from early glass and nylon to advanced boron and carbon fibers, has led to materials with exceptionally high stiffness-to-weight and strength-to-weight ratios. researchgate.net The effectiveness of these fibers is maximized when they are strongly bonded to the matrix, a task for which this compound is well-suited.
Research on fiber-reinforced composites (FRCs) has demonstrated the impact of material composition and processing on their final properties. For instance, studies on dental FRCs have evaluated properties like water sorption and flexural strength, highlighting how different commercial products and polymerization methods yield varying results. nih.gov The elemental composition of the fibers, often oxides like SiO2, CaO, and Al2O3, and their distribution within the matrix are critical factors. nih.gov
Dispersion and Compatibility Enhancement in Composites
A significant challenge in the production of nanocomposites is the tendency of nanoparticles to agglomerate, which can detract from the desired material properties. This compound can be used to modify the surface of inorganic nanofillers, such as silica (B1680970), to improve their dispersion and compatibility within a polymer matrix. researchgate.net
By treating fillers with this silane, their surface chemistry is altered from hydrophilic to hydrophobic, which promotes better interaction with the organic polymer. This leads to a more uniform dispersion of the filler particles, which in turn enhances the mechanical and thermal properties of the composite. researchgate.net For example, modifying silica with a silane coupling agent has been shown to improve its dispersion in a rubber composite, leading to enhanced interfacial properties. researchgate.net The surface modification of nanomaterials is a key strategy to improve their dispersion and the resulting mechanical strength of the composite material. matec-conferences.org
Surface Engineering and Functionalization for Specialized Applications
The ability of this compound to modify surfaces at the molecular level makes it a valuable tool in surface engineering for a variety of specialized applications. mdpi.com It can be used to introduce specific functionalities to a substrate, altering its surface energy, reactivity, and biocompatibility.
Biomedical Devices and Biomaterials
In the biomedical field, the surface properties of implanted devices are critical to their success. This compound can be used to functionalize the surfaces of biomaterials to improve their biocompatibility and promote specific interactions with biological systems. For instance, it can be used to create surfaces that resist protein adsorption, a key event that often precedes adverse inflammatory responses to implanted materials. nih.gov
The development of light-curable dental nanocomposites is one area where such surface modification is crucial. mdpi.com In these materials, a silane coupling agent like 3-(methacryloyloxy)propyltrimethoxysilane (MPTMS) is used to treat nanofillers before they are dispersed in the resin matrix. This treatment is essential for achieving a strong bond between the inorganic filler and the organic resin, which in turn leads to improved mechanical properties and reduced polymerization shrinkage. mdpi.com Research has shown that the concentration of the silane coupling agent can significantly impact the compressive strength of the final nanocomposite. mdpi.com
The use of natural polymers, such as hyaluronic acid, in combination with ceramics like brushite is also being explored for bone regeneration applications. mdpi.com These hybrid materials aim to mimic the structure and properties of natural bone. mdpi.com
Adhesion Promotion in Coatings
This compound and similar organofunctional silanes are widely used as adhesion promoters in coatings, inks, and adhesives. onlytrainings.comspecialchem.comdakenchem.com They act as a molecular bridge at the interface between the coating and the substrate, forming durable covalent bonds that enhance adhesion. dakenchem.comsinosil.com The ethoxy groups of the silane hydrolyze in the presence of moisture to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic substrates like glass and metal. sinosil.com The chloromethyl group, on the other hand, can react with the polymer resin of the coating.
Development of Multifunctional Surfaces
The functionalization of surfaces to impart multiple desired properties, such as hydrophobicity, reactivity, and biocompatibility, is a key area of materials research. This compound serves as a critical agent in creating these multifunctional surfaces. The process begins with the hydrolysis of the ethoxy group, which forms reactive silanols. These silanols then condense with hydroxyl groups present on various substrates (like glass, metal oxides, or ceramics) to form stable covalent siloxane (Si-O-Substrate) bonds. ethz.chnih.gov
This initial reaction anchors the molecule to the surface, leaving the chloromethyl group oriented away from the substrate. This tethered chloromethyl group is a highly versatile reactive site. It can undergo nucleophilic substitution reactions to attach a wide array of functional molecules. For instance, a surface treated with this compound can be made superhydrophobic by grafting long-chain fluorinated molecules. mdpi.com Alternatively, it can be rendered biocompatible and support cell adhesion by attaching biomolecules like peptides or proteins. nih.gov This two-step functionalization process—anchoring via the silane group and subsequent modification via the chloromethyl group—allows for the precise engineering of surface properties for advanced applications, including biosensors, self-cleaning coatings, and specialized medical devices. mdpi.comnih.gov
Surface Modification for Adhesion and Solvent Resistance
This compound is widely utilized as an adhesion promoter, creating a durable link at the interface between inorganic substrates and organic polymer coatings. innospk.comgantrade.com The ethoxysilane (B94302) end of the molecule forms strong covalent bonds with the inorganic surface, while the chloromethyl group can react with the functional groups within the polymer resin (e.g., amines, hydroxyls, or epoxides). innospk.comgantrade.com This creates a robust chemical bridge that significantly enhances the adhesion of coatings, sealants, and adhesives to materials like glass, metals, and ceramics. innospk.com
Beyond just adhesion, the silane helps to form a densely cross-linked network at the interface. paint.org After the initial hydrolysis and bonding to the substrate, the silane molecules can also react with each other, forming a polysiloxane layer. This layer not only strengthens the bond but also acts as a barrier, improving the resistance of the coating to solvents and moisture. paint.org In waterborne coating systems, the incorporation of such silanes is crucial for maximizing adhesion and solvent resistance. paint.org The improved durability prevents delamination and degradation of the coating, extending the service life of the final product. innospk.com
Application in Polymer Science and Engineering
The dual reactivity of this compound makes it an important tool in polymer science for creating advanced materials with tailored properties.
Polymer Grafting for Tailored Properties
Polymer grafting is a powerful technique used to modify the properties of a material by covalently attaching new polymer chains to a backbone polymer or a surface. frontiersin.orgnih.gov this compound is instrumental in the "grafting from" approach. In this method, the silane is first anchored to a substrate, creating a surface decorated with reactive chloromethyl groups. mdpi.com These groups then act as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (SI-ATRP). mdpi.com
This process allows for the growth of dense, well-defined polymer brushes from the surface. rsc.org By choosing different monomers for the grafting process, the surface properties can be precisely engineered. For example, grafting poly(N-isopropylacrylamide) can create thermoresponsive surfaces, while grafting fluorinated polymers can produce surfaces with extremely low energy. mdpi.com This method provides a high degree of control over the thickness and density of the grafted polymer layer, enabling the creation of smart materials with switchable wettability, lubricity, or bio-adhesion. frontiersin.orgmdpi.com
Interfacial Engineering in Polymer Composites
When used to treat inorganic fillers like glass fibers or silica nanoparticles, the silane's ethoxy groups react with the filler surface. nih.govresearchgate.net The molecule's chloromethyl group then becomes available to react with the surrounding polymer matrix during compounding or curing. This creates a continuous chain of covalent bonds from the filler, through the silane, to the polymer, ensuring efficient load transfer between the two phases. researchgate.net This improved interfacial bonding leads to significant enhancements in the composite's mechanical properties, such as tensile strength, toughness, and durability, as well as improved resistance to moisture. gantrade.com
Table 1: Effect of Silane Coupling Agent on Composite Properties
| Property | Unreinforced Polymer | Composite without Coupling Agent | Composite with Silane Coupling Agent |
| Tensile Strength | Moderate | Moderate-High | High |
| Flexural Strength | Moderate | Moderate-High | High |
| Moisture Resistance | Varies | Low-Moderate | High |
| Adhesion to Filler | N/A | Poor | Excellent |
Development of Waterborne Silane Technologies
Environmental regulations have driven a shift from solvent-based coatings to more eco-friendly waterborne systems. paint.org However, maintaining high performance, particularly corrosion resistance and adhesion, in water-based formulations can be challenging. Waterborne silane technologies offer a solution by providing an environmentally friendly alternative to traditional pretreatment methods like chromate (B82759) conversion coatings. paint.org
Role in Sol-Gel Chemistry for Advanced Materials
The sol-gel process is a versatile, low-temperature method for synthesizing inorganic and hybrid organic-inorganic materials, typically metal oxides or silica. dtic.milsigmaaldrich.com The process involves the hydrolysis of precursors (like alkoxysilanes) to form a colloidal suspension (the sol), followed by polycondensation to form a continuous solid network (the gel). researchgate.netresearchgate.net
When this compound is used as a precursor in a sol-gel reaction, its ethoxy groups hydrolyze and condense to form a three-dimensional silica (siloxane) network. sigmaaldrich.comsol-gel.net The crucial aspect of using this specific silane is that the chloromethyl group does not participate in the initial sol-gel reaction and remains intact, embedded within the resulting gel's structure. researchgate.netmdpi.com
This creates a functionalized silica gel. The resulting material, whether in the form of a powder, monolith, or thin film, possesses a high surface area with accessible chloromethyl groups. These groups can then be used for post-synthesis modification, allowing for the covalent attachment of organic molecules, catalysts, or nanoparticles. mdpi.com This approach enables the creation of advanced hybrid materials with tailored chemical and physical properties for applications such as catalysis, chromatography, and sensing. sol-gel.net
Formation of Hybrid Xerogels
Hybrid xerogels are synthesized using the sol-gel method, a versatile technique that allows for the creation of materials with combined organic and inorganic properties. nih.govnih.gov The process involves the co-condensation of a primary silica precursor, typically tetraethoxysilane (TEOS), with one or more organosilanes. nih.govmdpi.com In the context of materials related to this compound, studies have focused on chloroalkyltriethoxysilanes, which share key functional groups. nih.govunavarra.es
The formation begins with the mixing of TEOS and a chloroalkyltriethoxysilane (like chloromethyltriethoxysilane) in an ethanol (B145695) and water solution, often under acidic conditions. nih.govmdpi.com The reaction proceeds through two main stages: hydrolysis and condensation. During hydrolysis, the ethoxy groups (-OEt) on both the TEOS and the chloroalkylsilane are replaced by hydroxyl groups (-OH). This is followed by a series of condensation reactions where siloxane bridges (Si-O-Si) are formed, releasing water or ethanol and building the inorganic silica network. mdpi.com The organic chloromethyl group does not participate in the network formation but becomes an integral part of the final material structure, imparting specific functionalities. nih.govmdpi.com This incorporation of organic functional groups into the silica network restricts the three-dimensional growth of the material, as the organosilane precursor blocks one potential condensation site. nih.govnih.gov This process allows for the creation of Organically Modified Silicates (ORMOSILs) where the properties can be tuned by adjusting the ratio of the inorganic (TEOS) and organic (chloroalkylsilane) precursors. nih.govmdpi.com
Influence on Gelation Times and Microstructure
The incorporation of chloroalkyltriethoxysilane precursors, such as chloromethyltriethoxysilane, has a profound impact on both the kinetics of the sol-gel process and the final microstructure of the xerogel. nih.govnih.gov The alkyl chain and the chlorine atom of the precursor introduce specific inductive and steric effects that modulate the reaction rates and, consequently, the gelation time—the point at which a continuous solid network forms within the liquid. nih.govnih.govnumberanalytics.com
Research shows a complex relationship between the precursor structure and gelation time. For instance, in one study, the gelation time for mixtures containing chloromethyltriethoxysilane (ClMTEOS) decreased at low molar percentages before increasing at higher concentrations. nih.gov This behavior is attributed to a balance between the inductive effects of the chlorine atom, which can alter the reactivity of the silane, and steric hindrance from the chloropropyl chain, which can impede condensation reactions. nih.gov The presence of the chlorine atom also generates intermolecular forces that influence colloid interaction and gel formation. nih.govnih.gov
The microstructure of the resulting xerogel is also significantly altered. The introduction of an organosilane that can only form three Si-O-Si bonds favors the formation of smaller, more ordered ring structures within the amorphous silica matrix, specifically four-membered (SiO)₄ rings, as opposed to the more common six-membered (SiO)₆ rings. nih.govmdpi.com Deconvolution of FTIR spectra has revealed that as the molar percentage of the chloroalkyl precursor increases, the proportion of these (SiO)₄ rings rises. nih.govmdpi.com This increase in (SiO)₄ rings is associated with the formation of ordered, periodic domains within the material, a finding supported by X-ray diffraction data. nih.govnih.gov The length of the alkyl chain on the chloroalkylsilane also plays a role; longer chains can favor the formation of (SiO)₄ rings even more. nih.gov This ability to control the local structure by selecting the precursor type and concentration is key to designing materials with specific textural and chemical properties. nih.govresearchgate.net
Table 1: Effect of (p-chlorophenyl)triethoxysilane (ClPhTEOS) Molar Percentage on Siloxane Ring Distribution in Hybrid Xerogels This table illustrates how increasing the concentration of an organosilane precursor influences the microstructure of the resulting xerogel. Data derived from a study on related chlorophenyl compounds shows a clear trend toward the formation of more ordered four-membered rings.
| Molar % of ClPhTEOS Precursor | Proportion of (SiO)₄ Rings (%) | Proportion of (SiO)₆ Rings (%) |
|---|---|---|
| 0 (Pure TEOS) | 46.54 | 53.46 |
| 100 (Pure ClPhTEOS) | 97.35 | 2.65 |
Data adapted from a study on (p-chlorophenyl)triethoxysilane (ClPhTEOS) to demonstrate the principle. mdpi.com
Catalytic Applications and Catalyst Design
Design of Novel Catalytic Systems
This compound is a valuable compound for the design of novel catalytic systems, particularly for creating heterogeneous catalysts. gelest.com The key to its utility lies in its bifunctional nature: it possesses a reactive chloromethyl group and a hydrolyzable ethoxysilane group. gelest.com This structure allows it to act as a "silane coupling agent," effectively linking a catalytically active molecule to a solid support. gelest.comgelest.com
The design principle involves a two-part immobilization strategy. First, the chloromethyl group (-CH₂Cl) can undergo nucleophilic substitution reactions to form a covalent bond with a homogeneous catalyst, often through a ligand attached to the catalyst's metal center. Second, the ethoxysilane group (-Si-OEt) can be hydrolyzed to a reactive silanol group (-Si-OH). This silanol can then undergo a condensation reaction with hydroxyl groups on the surface of an inorganic support, such as silica (SiO₂) or alumina, forming stable siloxane (Si-O-Support) bonds. researchgate.net This process, known as heterogenization or immobilization, transforms a soluble, homogeneous catalyst into a solid, heterogeneous one. researchgate.netrsc.org The resulting catalyst is confined to the support material, which can be tailored with specific properties like high surface area and controlled pore sizes (e.g., mesoporous silica) to enhance catalytic activity and selectivity. numberanalytics.comrsc.org By tethering the catalyst to a support, issues like catalyst dimerization or deactivation via intermolecular pathways can be prevented, potentially extending the catalyst's lifetime and even enabling new reactivity. rsc.org
Role in Sustainable Chemical Processes
The development of immobilized catalysts using linkers like this compound is central to the advancement of sustainable chemical processes, a core objective of green chemistry. acs.orgnumberanalytics.com The primary advantage of heterogenizing catalysts is the ease of separation from the reaction mixture. numberanalytics.comresearchgate.net Unlike homogeneous catalysts that remain dissolved with the products, solid-supported catalysts can be removed by simple filtration. researchgate.net
Emerging and Niche Applications
Organic Synthesis Reagent in Complex Molecule Construction
In the realm of organic synthesis, chloromethyl-functionalized silanes serve as valuable reagents for the construction of complex molecules, particularly for introducing silyl (B83357) groups into organic frameworks and for building heterocyclic compounds. documentsdelivered.comniscair.res.infigshare.com The chloromethyl group provides a reactive handle for C-C bond formation, while the silane moiety can be used as a protecting group or as a precursor for further transformations. colostate.edu
A key application is in silylation reactions, where the compound reacts with nucleophiles to attach the silylmethyl group. For example, research has demonstrated the reaction of a related compound, chloro(chloromethyl)dimethylsilane, with pyrrole. In this reaction, the silane acts as a transsilylation agent to produce 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, a novel silicon derivative of a heterocyclic compound. documentsdelivered.com This demonstrates its utility in modifying N-heterocycles, which are common motifs in pharmaceuticals and agrochemicals. The synthesis of various multifunctional (chloromethyl)silanes has been achieved through coupling reactions, highlighting their role as versatile building blocks for more elaborate organosilicon structures. figshare.com These reagents are crucial intermediates for developing advanced materials and for multi-step synthetic pathways where selective functionalization is required. niscair.res.incolostate.edu
Potential in Environmental Applications
The unique chemical structure of this compound, featuring both a reactive chloromethyl group and a hydrolyzable ethoxy-silyl group, positions it as a versatile precursor for materials with significant environmental applications. While direct, large-scale environmental applications of this specific silane are not extensively documented, its potential can be inferred from the well-established functionalities of similar organosilicon compounds in environmental science. vilniustech.ltrsc.org The primary routes through which it can contribute are by modifying the surfaces of materials to enhance pollutant removal and by creating functional coatings with properties like hydrophobicity.
One of the most promising areas is the surface functionalization of sorbent materials for the removal of environmental pollutants from water. rsc.org Mesoporous silica, for example, is a widely studied adsorbent whose effectiveness can be dramatically improved through surface modification. rsc.org The ethoxysilane group of this compound can readily react with hydroxyl groups on the surface of silica or other metal oxides. This process, known as silanization, grafts the dimethylethoxysilyl group onto the surface. The attached chloromethyl group then provides a reactive site for further functionalization, allowing for the introduction of specific ligands designed to capture targeted pollutants like heavy metals or organic contaminants.
Another key potential application lies in the creation of hydrophobic and self-cleaning surfaces. Organosilanes are widely used to impart water-repellent properties to various substrates, including textiles, glass, and building materials. nih.govfrontiersin.org By reacting this compound or similar alkyl(trialkoxy)silanes with a surface, a low-surface-energy coating is formed. nih.govmdpi.com This coating can create a superhydrophobic surface, where water droplets bead up and roll off easily, carrying away dirt and contaminants in the process. nih.gov This "lotus effect" has significant environmental benefits, reducing the need for chemical cleaning agents and preserving the longevity of materials. The process typically involves applying the silane via a sol-gel method, followed by a curing step to form a durable xerogel coating. nih.gov
The table below summarizes the potential environmental applications based on the functional groups of this compound.
| Functional Group | Reaction Capability | Potential Environmental Application | Mechanism |
| Ethoxy (-OEt) | Hydrolysis and condensation with surface hydroxyl (-OH) groups | Modification of sorbents (e.g., silica) for pollutant cleanup | Covalently bonds the silane to the sorbent surface, preparing it for further functionalization. rsc.org |
| Ethoxy (-OEt) | Formation of sol-gel networks | Creation of hydrophobic coatings | Forms a durable, low-surface-energy film on substrates like glass or textiles, leading to water repellency and self-cleaning properties. nih.govmdpi.com |
| Chloromethyl (-CH₂Cl) | Nucleophilic substitution | Functionalization of surfaces for targeted pollutant capture | Acts as a reactive handle to attach specific chelating agents or molecules that can selectively bind to contaminants like heavy metals. |
Advanced Materials for Sensing and Electronics
In the realm of advanced materials, this compound serves as a critical surface modification and coupling agent, particularly in the fabrication of highly sensitive biosensors and in analytical techniques for chemical detection. Its bifunctional nature allows it to act as a molecular bridge, linking an inorganic substrate (like silicon or glass) to an organic or biological molecule, which is the cornerstone of many modern sensing platforms.
A significant application is in the development of biosensor chips for diagnostics and immunoassays. mdpi.com For instance, this compound can be used as a reagent for the immobilization of antibodies onto silicon nitride sensor chips. The ethoxy group facilitates the covalent attachment of the silane to the sensor's inorganic surface. Subsequently, the chloromethyl group provides a reactive site for covalently bonding the antibody molecules. This controlled and stable immobilization is crucial for the sensor's performance, ensuring that the biological recognition elements are correctly oriented and retain their activity, leading to high sensitivity and selectivity. mdpi.com
Furthermore, this compound and other related silanes play a vital role in chemical analysis through a process known as derivatization, especially for gas chromatography (GC) analysis. nih.govnih.govresearchgate.net Many organic compounds, particularly those with polar functional groups like hydroxyls, amines, or carboxylic acids, are not volatile enough to be analyzed directly by GC. researchgate.net Silylation, a common derivatization technique, replaces the active hydrogen in these polar groups with a trimethylsilyl (B98337) group or a similar silyl group. nih.gov This process increases the volatility and thermal stability of the analytes, making them amenable to GC separation and detection, often with mass spectrometry (GC-MS). nih.gov This is particularly relevant for environmental monitoring and metabolomics, where trace levels of pollutants or biomarkers need to be accurately quantified. nih.gov While many silylating agents exist, the principle of using a reactive silane to modify an analyte for enhanced detection is a core concept in advanced chemical sensing.
The table below outlines the research findings related to the use of this compound and similar compounds in sensing and electronics.
| Application Area | Specific Use | Compound Function | Key Research Finding |
| Biosensors | Immobilization of antibodies | Silane coupling agent | Used as a reagent to attach antibodies to silicon nitride sensor chips, enabling the fabrication of sensitive diagnostic devices. |
| Chemical Analysis (GC-MS) | Derivatizing agent | Silylation of polar analytes | Silylation increases the volatility and thermal stability of non-volatile compounds, allowing for their separation and sensitive detection by GC-MS. nih.govnih.gov |
| Electronics | Dielectric layers | Silica precursor | Silanes, in general, are used to form silica (silicon dioxide) layers, which are fundamental components in integrated circuits and other electronic devices. |
Characterization Techniques and Analytical Methodologies for Chloromethyldimethylethoxysilane Systems
Spectroscopic Techniques for Structural Elucidation and Interfacial Analysis
Spectroscopic methods are indispensable for confirming the chemical structure of chloromethyldimethylethoxysilane and for analyzing the chemical nature of surfaces modified with this compound. These techniques probe the interactions of electromagnetic radiation with the material to reveal information about chemical bonds, elemental composition, and electronic states.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.govnih.gov When analyzing this compound, FTIR is crucial for verifying the presence of its key chemical bonds and for monitoring its reactions, such as hydrolysis and condensation. researchgate.netreading.ac.uk
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct molecular components. The presence of the ethoxy group (-OCH2CH3) is confirmed by strong Si-O-C and C-O stretching vibrations. researchgate.net The dimethylsilyl group is identified by vibrations associated with Si-CH3 bonds, and the chloromethyl group (-CH2Cl) also produces unique vibrational signals.
When this compound is used to modify a surface, FTIR, often in Attenuated Total Reflectance (ATR) mode, can track the chemical changes. eag.comresearchgate.net The hydrolysis of the ethoxy group to a silanol (B1196071) (Si-OH) group can be observed by the appearance of a broad O-H stretching band. Subsequent condensation on a substrate surface to form siloxane (Si-O-Si) bonds is evidenced by the emergence of a strong absorption band characteristic of this linkage. researchgate.net
Interactive Data Table: Typical FTIR Absorption Bands for this compound and its Reaction Products
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected in |
| C-H Stretch (asymmetric) | -CH₃, -CH₂ | 2975 - 2950 | This compound |
| C-H Stretch (symmetric) | -CH₃, -CH₂ | 2885 - 2865 | This compound |
| Si-O-C Stretch | Ethoxy Group | 1100 - 1000 | This compound |
| Si-C Stretch | Si-CH₃ | 840 - 790 | This compound |
| C-Cl Stretch | -CH₂Cl | 730 - 650 | This compound |
| O-H Stretch | Silanol (Si-OH) | 3700 - 3200 (broad) | Hydrolyzed Silane (B1218182) |
| Si-O-Si Stretch | Siloxane | 1130 - 1000 | Condensed Silane Film |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for detailed molecular structure determination in the liquid state. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and quantity of atoms in a molecule. slideshare.netyoutube.com
For this compound, ¹H NMR spectroscopy allows for the identification and quantification of each type of proton. libretexts.org The spectrum would show distinct signals for the protons of the chloromethyl group (Cl-CH₂-), the two methyl groups attached to silicon (Si-(CH₃)₂), and the ethoxy group, which itself would show a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. mdpi.com Each carbon atom in a unique chemical environment gives a distinct signal. Therefore, separate peaks would be observed for the carbon of the chloromethyl group, the methyl groups attached to silicon, and the two carbons of the ethoxy group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| ¹H | Si-CH₃ | 0.1 - 0.3 | Singlet |
| ¹H | -CH₂Cl | 2.7 - 3.0 | Singlet |
| ¹H | -O-CH₂- | 3.6 - 3.8 | Quartet |
| ¹H | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |
| ¹³C | Si-CH₃ | -2 - 2 | - |
| ¹³C | -CH₂Cl | 25 - 30 | - |
| ¹³C | -O-CH₂- | 58 - 62 | - |
| ¹³C | -O-CH₂-CH₃ | 17 - 20 | - |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material. researchgate.netresearchgate.net XPS is particularly valuable for analyzing surfaces that have been functionalized with this compound.
When a surface is modified, an XPS survey scan can confirm the presence of silicon (Si), carbon (C), oxygen (O), and chlorine (Cl). High-resolution scans of the individual elemental regions provide detailed chemical state information. For instance, the Si 2p spectrum can distinguish between the silicon in the silane molecule and silicon in a substrate (like silicon dioxide). A peak around 102 eV is characteristic of silicon in a siloxane (Si-O-Si) or Si-O-C environment, confirming the presence of the condensed silane layer. xpsdatabase.net
The C 1s spectrum can be deconvoluted to identify the different carbon environments: the C-Si bond of the methyl groups, the C-Cl bond of the chloromethyl group, and the C-O bond of the ethoxy group (or residual groups after reaction). researchgate.net This level of detail is crucial for understanding the chemistry of the immobilized layer.
Interactive Data Table: Expected XPS Binding Energies for a Surface Modified with this compound
| Element (Orbital) | Chemical Environment | Expected Binding Energy (eV) |
| Si 2p | Si-C / Si-O | 101.5 - 103.0 |
| C 1s | C-Si | ~284.5 |
| C 1s | C-H / C-C | ~285.0 |
| C 1s | C-O | ~286.5 |
| C 1s | C-Cl | ~287.0 |
| O 1s | Si-O-Si / Si-O-C | 532.0 - 533.0 |
| Cl 2p | C-Cl | ~200.0 |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that, like FTIR, provides information about molecular vibrations and structure. rsc.org It is particularly sensitive to non-polar bonds and is highly effective for studying reactions in aqueous solutions and for analyzing silicon-based materials. researchgate.net For this compound systems, Raman spectroscopy is an excellent tool for monitoring the hydrolysis and condensation reactions. scirp.org
The spectrum of the unreacted silane will show characteristic bands for C-H, Si-C, and Si-O-C vibrations. A key application is observing the formation of Si-O-Si bonds during the polymerization process, which gives rise to a strong Raman band around 500-600 cm⁻¹. scirp.org This makes it possible to study the kinetics of siloxane network formation on a surface or in solution. cambridge.orgresearchgate.net
Interactive Data Table: Key Raman Shifts for Silane Condensation
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Significance |
| Si-O-C | Alkoxysilane | 600 - 650 | Disappears upon hydrolysis |
| Si-O-Si | Siloxane | 500 - 600 | Appears upon condensation |
| Si-OH | Silanol | 850 - 950 | Intermediate of hydrolysis |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a surface. researchgate.net It operates by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. nih.govnih.gov These secondary ions are then analyzed based on their mass-to-charge ratio (m/z).
For surfaces modified with this compound, ToF-SIMS can provide a detailed chemical fingerprint. surrey.ac.ukresearchgate.net It can detect characteristic molecular fragments of the silane molecule, confirming its presence and providing information about its orientation and chemical state on the surface. For example, fragments corresponding to Si(CH₃)₂, CH₂Cl, and Si-O structures would be expected in the mass spectrum. The high spatial resolution of ToF-SIMS also allows for chemical imaging, mapping the distribution of the silane across the surface, which is invaluable for assessing the homogeneity of the coating. nih.gov
Interactive Data Table: Expected Characteristic ToF-SIMS Fragments for this compound
| Ion Fragment | Chemical Formula | Expected m/z |
| Dimethylsilyl | SiC₂H₆⁺ | 58 |
| Chloromethyl | CH₂Cl⁺ | 49 |
| Si-CH₃ | SiCH₃⁺ | 43 |
| Ethoxy | C₂H₅O⁺ | 45 |
Microscopic Techniques for Morphological and Nanostructural Characterization
Microscopic techniques are essential for visualizing the physical structure of surfaces modified with this compound. They provide direct evidence of the film's morphology, thickness, uniformity, and surface topography at the micro- and nanoscale. nih.govnih.gov
AFM provides three-dimensional surface topography with extremely high resolution by scanning a sharp tip over the sample surface. researchgate.net It can measure surface roughness with nanoscale precision, making it ideal for quantifying the changes in surface texture after the application of the this compound layer. AFM is critical for evaluating the smoothness and uniformity of very thin silane films. Together, these microscopic methods provide a visual and quantitative assessment of the nanostructural characteristics of the modified surface.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. It uses a focused beam of electrons to generate signals that provide information about the sample's texture, and composition. In the context of this compound, SEM is primarily used to inspect the surface of substrates (e.g., silica (B1680970), metals, polymers) before and after the silanization process.
The analysis can reveal the uniformity and quality of the silane coating, identifying any defects, cracks, or aggregation that may have occurred during deposition. researchgate.net For instance, when modifying a metal surface, SEM can confirm if the silane film covers the substrate entirely without pinholes. researchgate.net For non-conductive materials, a thin coating of a conductive metal like gold or iridium is typically applied via sputter coating to prevent charge build-up during analysis. safematic.ch Energy-dispersive X-ray spectroscopy (EDS or EDX), an analytical capability often coupled with SEM, can provide elemental mapping to confirm the presence and distribution of silicon and chlorine from the grafted silane on the material's surface. mdpi.com
Table 1: Illustrative SEM-EDS Parameters for Analyzing a this compound-Coated Aluminum Substrate
| Parameter | Value/Setting | Purpose |
| SEM | ||
| Accelerating Voltage | 5-15 kV | To balance image resolution and minimize potential beam damage to the organosilane layer. |
| Working Distance (WD) | 8-12 mm | Optimal distance for high-resolution imaging and EDS signal collection. |
| Detector | Everhart-Thornley (SE) | For topographical contrast to assess surface morphology and coating uniformity. |
| Magnification | 500x - 50,000x | To view overall coverage and inspect for micro-scale defects or nanoparticle aggregation. |
| EDS | ||
| Acquisition Time | 60-120 seconds | To collect sufficient X-ray counts for reliable elemental quantification. |
| Target Elements | C, O, Al, Si, Cl | To confirm the presence of the silane (Si, Cl) on the aluminum (Al) substrate. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features. TEM is particularly valuable for analyzing nanoparticle systems where this compound is used as a surface modification agent or coupling layer. By transmitting electrons through an ultrathin sample, TEM can reveal details about the size, shape, and structure of nanoparticle cores and any surrounding shells. acs.orgacs.org
When nanoparticles, such as silica or iron oxide, are functionalized with this compound, TEM can be used to measure the thickness of the resulting organosilicate layer. acs.org It can also help determine if the functionalization process leads to particle aggregation. For detailed structural analysis, high-resolution TEM (HR-TEM) can visualize the crystalline lattice of a nanoparticle core, while the amorphous silane coating appears as a less-ordered layer on the periphery. acs.org
Table 2: Hypothetical TEM Observations for Silica Nanoparticles Functionalized with this compound
| Feature | Unfunctionalized SiO₂ Nanoparticles | Functionalized SiO₂ Nanoparticles | Research Finding |
| Core Particle Diameter | 100 nm (± 5 nm) | 100 nm (± 5 nm) | The core nanoparticle size remains unchanged after functionalization. |
| Surface Morphology | Smooth | Visible outer layer with slightly increased surface roughness. | A shell of the organosilane has been deposited on the particle surface. |
| Shell Thickness | N/A | 2-3 nm | A thin, relatively uniform monolayer or oligomeric layer has formed. |
| Dispersion State | Well-dispersed | Minor aggregation observed | The surface modification slightly alters inter-particle interactions. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful scanning probe technique capable of imaging surfaces with atomic resolution. zendy.io It operates by scanning a sharp tip attached to a cantilever across a sample surface, providing a 3D topographical map. researchgate.netcsic.es AFM is exceptionally well-suited for characterizing self-assembled monolayers (SAMs) formed by organosilanes like this compound on flat substrates such as silicon wafers or mica. researchgate.netnih.gov
Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid. This allows for the analysis of samples under ambient conditions. Key measurements for silane-functionalized surfaces include surface roughness (RMS), layer thickness (measured by scratch-testing the monolayer), and mechanical properties like adhesion and friction. researchgate.netacs.org By comparing the RMS roughness of a substrate before and after silanization, the uniformity of the monolayer can be quantified. acs.org Images can reveal the formation of molecular domains, islands, or defects in the silane layer. researchgate.net
Table 3: Representative AFM Data for a Silicon Wafer with a Self-Assembled Monolayer of this compound
| Parameter | Bare Silicon Wafer | Silane-Coated Wafer | Interpretation |
| Imaging Mode | Tapping Mode | Tapping Mode | Minimizes damage to the soft organic layer. |
| Scan Size | 1 µm x 1 µm | 1 µm x 1 µm | Provides a representative area for roughness analysis. |
| RMS Roughness | ~0.2 nm | ~0.4 nm | A slight increase indicates the formation of a uniform molecular layer. |
| Adhesion Force | 1.5 nN | 2.5 nN | The change reflects the different surface chemistry (hydrophobicity/hydrophilicity) of the silane's terminal group. |
Diffraction Methods for Crystalline Structure and Phase Analysis
Diffraction techniques are indispensable for investigating the atomic and molecular order within a material. They provide information on crystallinity, phase identity, and unit cell dimensions.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. researchgate.netelsevierpure.com It relies on the constructive interference of monochromatic X-rays with the ordered planes of a crystalline lattice, governed by Bragg's Law. elsevierpure.com The resulting diffraction pattern is a fingerprint of the material's crystalline phases. researchgate.net
In the context of this compound, XRD is used to assess how its application affects the crystallinity of a substrate or matrix material. For example, when used to functionalize crystalline silica particles, a successful coating process would result in an XRD pattern that shows the sharp peaks of the underlying crystalline silica, potentially with a slight reduction in intensity, but no new crystalline peaks from the silane itself. researchgate.net Organosilane layers formed from precursors like this compound are typically amorphous. acs.org This lack of long-range order results in the appearance of a broad, diffuse halo in the XRD pattern rather than sharp peaks. mdpi.comacs.org The presence of such a halo superimposed on a crystalline pattern can confirm the presence of an amorphous coating on a crystalline core. acs.org
Table 4: Illustrative XRD Peak Analysis for a Crystalline Substrate Before and After Coating with this compound
| Sample | 2θ (degrees) | d-spacing (Å) | FWHM (degrees) | Phase/Interpretation |
| Crystalline Substrate | 20.8 | 4.27 | 0.15 | Crystalline Peak (e.g., Quartz 100) |
| 26.6 | 3.35 | 0.14 | Crystalline Peak (e.g., Quartz 101) | |
| Coated Substrate | 20.8 | 4.27 | 0.16 | Crystalline substrate peak retained. |
| 26.6 | 3.35 | 0.15 | Crystalline substrate peak retained. | |
| 15 - 30 | N/A | ~10 | Broad halo indicating an amorphous organosilane layer. mdpi.comacs.org |
Thermal Analysis Techniques for Material Properties
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are critical for understanding the thermal stability, phase transitions, and performance of polymeric materials modified with this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netresearchgate.net DSC is widely used to determine the thermal transitions of polymers. hu-berlin.deyoutube.com When this compound is grafted onto a polymer backbone, DSC can detect shifts in key thermal properties.
Table 5: Hypothetical DSC Data for a Polymer Before and After Grafting with this compound
| Sample | Glass Transition (Tg) | Crystallization Temp. (Tc) | Melting Temp. (Tm) | Interpretation of Changes |
| Virgin Polymer | 85 °C | 130 °C | 220 °C | Baseline thermal properties of the unmodified material. |
| Silane-Grafted Polymer | 90 °C | 125 °C | 218 °C | The increase in Tg suggests reduced chain mobility due to grafting/crosslinking. The slight decrease in Tc and Tm may indicate disruption of the crystalline structure. zendy.ioresearchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and compositional characteristics of this compound. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides insights into its decomposition profile, the presence of volatile components, and the quantity of non-volatile residues. researchgate.netmdpi.com
In a typical TGA experiment for an organosilane like this compound, the sample is heated at a constant rate (e.g., 10-20 °C/min) under an inert nitrogen or argon atmosphere. kglmeridian.comresearchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. The thermal decomposition of chloroorganosilanes involves several potential pathways, including the cleavage of Si-C, C-H, and Si-Cl bonds, as well as elimination reactions. nih.gov For this compound, initial weight loss may be attributed to the volatilization of any residual solvents or low-molecular-weight species. The primary decomposition stage would likely involve the loss of the ethoxy group and the chloromethyl group. Studies on similar silanes show that ethoxy groups can be displaced at moderate temperatures (up to about 495 °C) to form siloxane bridges. kglmeridian.com The cleavage of the chloromethyl group and subsequent reactions contribute to further weight loss at elevated temperatures. nih.gov
Research on silane-treated silica particles has identified distinct weight loss steps in TGA curves, corresponding to physisorbed (physically adsorbed) and chemisorbed (chemically bonded) silane layers. epa.gov Physisorbed monomeric or polycondensed silanes are removed at lower temperatures compared to the more thermally stable, covalently bonded chemisorbed layer. epa.gov This distinction is crucial for evaluating the effectiveness of surface treatment processes using this compound.
Table 1: Representative TGA Data for Organosilane Thermal Decomposition This table presents hypothetical but representative data based on findings for analogous organosilane compounds to illustrate expected TGA results.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 100 - 200 | ~2-5% | Loss of physisorbed monomeric silane and residual moisture/solvent. epa.gov |
| 200 - 400 | ~15-25% | Decomposition and volatilization of physisorbed oligomeric silane structures. epa.gov |
| 400 - 650 | ~40-60% | Decomposition of the chemisorbed silane layer, involving cleavage of Si-C, C-Cl, and Si-O-C bonds. kglmeridian.comnih.gov |
| > 650 | - | Formation of stable inorganic residue (e.g., silica, silicon carbide). |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. google.com Gas chromatography (GC) is the most prevalent method due to the volatility of the compound. nih.govresearchgate.net
For purity analysis, a GC system equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) is commonly used. The choice of column is critical for achieving good separation of the main component from impurities such as other chlorosilanes, ethoxysilanes, or residual starting materials. Non-polar or semi-polar capillary columns, such as those with a polydimethylsiloxane (B3030410) (e.g., VF-5ms) or a trifluoropropylmethyl polysiloxane (e.g., RTX-200) stationary phase, are often effective for separating a wide spectrum of silanes. researchgate.net For specific challenging separations, such as resolving chlorosilanes from hydrogen chloride, specialized columns with a non-polar silicone oil on a fluorinated hydrocarbon resin support have been developed. google.com
Reaction monitoring using GC allows for the quantitative tracking of reactants and products over time. Samples are withdrawn from the reaction mixture at intervals, quenched if necessary, and analyzed. This provides kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Given the reactivity of chlorosilanes with moisture, it is imperative to use dry solvents and maintain an inert atmosphere during sample preparation and injection to prevent decomposition and the formation of siloxanes, which could otherwise lead to inaccurate results and potential damage to the column. researchgate.net
Table 2: Typical Gas Chromatography (GC) Parameters for Chlorosilane Analysis
| Parameter | Setting | Rationale/Reference |
| Column | Capillary column (e.g., Restek RTX-200, 30 m x 0.25 mm ID, 0.25 µm film) or Packed Column (e.g., 10% diethyl phthalate (B1215562) on 6201 support) | Provides good resolution for volatile organosilanes. nih.govresearchgate.net |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas with good thermal conductivity. nih.gov |
| Injector Temperature | 110-150 °C | Ensures rapid volatilization without thermal decomposition. nih.gov |
| Oven Program | 60 °C initial, ramp to 250 °C at 10 °C/min | Temperature programming allows for separation of compounds with a range of boiling points. nih.gov |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) | TCD is universal; FID offers high sensitivity for organic components. researchgate.net |
While less common for volatile silanes, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of less volatile derivatives or reaction products of this compound. sielc.com Reverse-phase columns (e.g., C18) with a mobile phase of acetonitrile (B52724) and water are often used. sielc.com
Advanced Characterization for Interphase Structure and Properties
When this compound is applied to a substrate (e.g., glass, metal, or mineral fillers), it forms a thin film or "interphase" that mediates adhesion between the inorganic surface and an organic polymer matrix. researchgate.netmdpi.com The structure, thickness, and properties of this nanoscale interphase are critical to the performance of the final composite material and are investigated using advanced surface-sensitive techniques.
Spectroscopic Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index) of thin films. bruker.comsentech.com It measures the change in polarization of light upon reflection from a surface. For silane layers, ellipsometry can accurately measure film thicknesses from a sub-monolayer to multiple layers, often in the range of 1 to 10 nanometers. parksystems.commeasurlabs.com This is crucial for controlling the deposition process, as the performance of the coupling agent is often dependent on achieving a specific, uniform film thickness. Imaging ellipsometry can further provide spatially resolved thickness maps, revealing the uniformity of the silane coating and identifying defects. parksystems.com
Atomic Force Microscopy (AFM) provides topographical information about the silane layer at the nanometer scale. wiley.com By scanning a sharp tip over the surface, AFM generates a 3D image, revealing surface roughness, morphology, and the presence of any agglomerated silane "islands" versus a uniform monolayer. strath.ac.ukresearchgate.net Studies on aminosilanes have shown that the number of reactive alkoxy groups can influence the degree of polymerization on the surface, leading to differences in layer thickness and roughness, which AFM can clearly visualize. wiley.com Comparing AFM images before and after treatments, such as water extraction, can also provide insights into the hydrolytic stability of the silane interphase. strath.ac.uk
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful tool for determining the elemental composition and chemical bonding states at the surface. strath.ac.ukunica.it XPS analyzes the kinetic energies of photoelectrons emitted from the top few nanometers of a material when irradiated with X-rays. For a this compound interphase, XPS can confirm the presence of silicon, carbon, oxygen, and chlorine. High-resolution scans of the Si 2p, C 1s, and O 1s regions can distinguish between different chemical environments, for example, identifying the formation of Si-O-Si (siloxane) bonds from the condensation of silanols and Si-O-Substrate bonds, which confirms covalent attachment to the surface. unica.itbyu.edu
Table 3: Advanced Techniques for Characterizing Silane Interphases
| Technique | Information Obtained | Typical Findings for Silane Layers |
| Spectroscopic Ellipsometry | Film thickness, refractive index, uniformity. measurlabs.com | Precise thickness measurement of mono- and multi-layers (typically 1-10 nm). parksystems.com |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology, phase imaging. wiley.com | Visualization of uniform layers vs. island-like agglomerates; changes in morphology after environmental exposure. strath.ac.uk |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, surface coverage. byu.edu | Confirmation of silane presence, analysis of Si-O-Si and Si-O-Substrate bond formation, assessment of surface chemistry. unica.it |
Theoretical and Computational Studies of Chloromethyldimethylethoxysilane
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can elucidate various properties, from bond strengths to reaction energetics.
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For chloromethyldimethylethoxysilane, computational methods such as Density Functional Theory (DFT) are utilized to analyze how the arrangement of electrons influences its reactivity.
DFT studies indicate that the ethoxy group (–OCH₂CH₃) acts as an electron-donating group through resonance. This has the effect of slightly increasing the electron density on the silicon atom. Consequently, the electrophilicity of the silicon center in this compound is somewhat reduced when compared to silanes that are fully substituted with electron-withdrawing chlorine atoms. This modulation of the electronic environment at the silicon atom is a key factor in explaining its reactivity profile, particularly in reactions like hydrolysis and cross-coupling.
The presence of the chloromethyl group (–CH₂Cl) introduces a reactive site for nucleophilic substitution, while the dimethyl groups ((–CH₃)₂) provide steric bulk that can influence the accessibility of the silicon atom to approaching reagents. The interplay of these electronic and steric factors, as revealed by electronic structure analysis, is crucial for understanding the compound's chemical behavior.
Reaction Pathway Predictions
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of the most likely reaction pathways. For this compound, these predictions are vital for understanding its synthesis and subsequent reactions.
Theoretical studies can model the step-by-step mechanism of reactions such as nucleophilic substitution at the chloromethyl group or hydrolysis of the ethoxy group. By calculating the energies of reactants, transition states, and products, the activation energy for different potential pathways can be determined. The pathway with the lowest activation energy is generally the most favored. For instance, in a substitution reaction, calculations can help determine whether the reaction proceeds via a concerted (Sₙ2-like) or a stepwise mechanism. These computational insights are invaluable for optimizing reaction conditions, such as temperature and solvent, to favor the desired product and minimize side reactions.
Spectroscopic Property Simulations
Computational methods can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These simulations are a powerful aid in the interpretation of experimental spectroscopic data and can help in the structural elucidation of molecules.
By calculating the vibrational frequencies of this compound, a theoretical IR and Raman spectrum can be generated. These calculated spectra can be compared with experimental spectra to assign specific absorption bands to the corresponding vibrational modes of the molecule, such as the Si-O-C stretching, CH₃ rocking, and C-Cl stretching vibrations. Similarly, computational models can predict the chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra, which is essential for confirming the molecular structure and purity of the compound.
Molecular Modeling and Simulation
While quantum chemical calculations focus on the electronic structure of individual or small groups of molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems and over longer timescales. These methods are particularly useful for investigating the macroscopic properties of materials and the dynamics of molecular processes.
Molecular Dynamics (MD) Simulations
In a typical MD simulation of a system containing this compound, a force field would be used to describe the potential energy of the system as a function of the atomic coordinates. This force field contains parameters that define bond lengths, bond angles, and torsional angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated over time. This allows for the investigation of dynamic processes such as the diffusion of the molecule in a solvent, its adsorption onto a surface, or the conformational changes of the molecule itself.
Monte Carlo Simulations
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations could be employed to study its thermodynamic properties and phase behavior.
For example, MC simulations could be used to predict the liquid-vapor coexistence curve or to study the self-assembly of this compound molecules into larger structures. In a typical MC simulation, a large number of random configurations of the system are generated, and the energy of each configuration is calculated using a potential energy function. By applying statistical mechanics principles, thermodynamic averages of various properties can be calculated. This method is particularly powerful for exploring the conformational space of flexible molecules and for simulating systems at thermodynamic equilibrium. Although specific Monte Carlo simulation data for this compound is not prevalent in published research, the technique remains a valuable tool for theoretical investigations of organosilanes.
Cheminformatics and QSAR/QSPR Approaches
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are integral computational methodologies for the systematic analysis and prediction of the properties and activities of chemical compounds. researchgate.netyoutube.comnih.gov In the realm of organosilicon chemistry, these approaches provide a powerful framework for correlating the molecular structure of compounds like this compound with their physicochemical properties and reactivity, thereby accelerating research and development while reducing experimental costs. numberanalytics.commdpi.com
The physicochemical properties and reactivity of this compound are intrinsically linked to its molecular architecture, which features a central silicon atom bonded to a chloromethyl group, two methyl groups, and an ethoxy group. researchgate.net The interplay between these functional groups defines its behavior in chemical reactions.
Computational techniques, most notably Density Functional Theory (DFT), have been instrumental in elucidating these structure-property relationships (SARs). numberanalytics.com DFT studies have revealed that the ethoxy group functions as an electron-donating group via resonance, which leads to a marginal decrease in the electrophilicity of the silicon atom when compared to its fully chlorinated analogs. This modulation of the electronic environment at the silicon center is a critical determinant of the compound's reactivity profile, especially in processes such as hydrolysis and cross-coupling reactions. numberanalytics.com The inherent weakness of the Si-Cl bond relative to the Si-O bond renders the silicon atom prone to nucleophilic attack. numberanalytics.com
The hydrolysis of alkoxysilanes is a key reaction, and its rate is governed by factors such as the steric hindrance and electronic effects of the substituents attached to the silicon atom, as well as the polarity of the molecule. researchgate.netyoutube.com It is generally observed that ethoxysilanes hydrolyze at a slower rate than their methoxy (B1213986) counterparts, a phenomenon attributed to the greater steric bulk of the ethoxy group. rsc.org The structure-biodegradability relationship (SBR) is another crucial aspect, with the presence of halogens like chlorine potentially contributing to the persistence of the compound in certain environments. nih.gov
The following table presents a conceptual framework for how structural descriptors of organosilanes can be related to their properties, based on general principles of QSAR.
| Structural Descriptor | Influence on Property | Example Property | Relevance to this compound |
|---|---|---|---|
| Steric Hindrance (e.g., Taft's Es) | Increased steric bulk around the silicon atom generally decreases the rate of nucleophilic attack and hydrolysis. | Hydrolysis Rate | The dimethyl and ethoxy groups contribute to steric hindrance, influencing its reactivity. |
| Electronic Effects (e.g., Hammett constants) | Electron-donating groups can decrease the electrophilicity of the silicon atom, affecting reaction rates with nucleophiles. | Reactivity in SN2 reactions | The ethoxy group's electron-donating nature modulates the reactivity of the silicon center. numberanalytics.com |
| Hydrophobicity (logP) | Higher hydrophobicity can lead to lower water solubility and may affect interactions with biological membranes. | Aqueous Solubility, Bioaccumulation Potential | The presence of the alkyl and ethoxy groups contributes to its overall hydrophobicity. |
| Molecular Weight | Higher molecular weight can lead to lower volatility and may influence diffusion rates. | Boiling Point, Diffusion Coefficient | Its molecular weight of approximately 152.7 g/mol influences its physical properties. |
Predictive modeling in chemistry leverages statistical methods and machine learning algorithms to create models capable of forecasting the properties and biological activities of unevaluated chemical structures. researchgate.netyoutube.comnih.gov For organosilicon compounds such as this compound, predictive models can be developed for a range of endpoints, including chemical reactivity, toxicity, and material characteristics. researchgate.netnih.gov
Commonly employed machine learning algorithms in this domain include Random Forest, Support Vector Machines (SVM), and various types of Neural Networks. researchgate.netresearchgate.net These models are trained on datasets containing known properties of compounds and their corresponding molecular descriptors. For example, it is possible to develop predictive models for the hydrolysis rate constants of alkoxysilanes by using descriptors that quantify the electronic and steric environment of the silicon atom. researchgate.netresearchgate.net
The prediction of toxicological endpoints is a particularly active area of research. By integrating data from high-throughput in vitro bioactivity screening with chemical structure information, robust models can be constructed to predict potential human organ toxicity. researchgate.netnih.gov While specific, publicly available predictive toxicity models for this compound are scarce, general models for organosilicon compounds or chlorinated hydrocarbons can provide valuable initial assessments of potential hazards. youtube.comnih.gov The development of such predictive tools is an ongoing effort in the field of computational toxicology.
The table below illustrates the application of predictive modeling to forecast properties of organosilanes, based on published research on related compounds.
| Predicted Property | Modeling Approach | Key Descriptors | Potential Application to this compound |
|---|---|---|---|
| Hydrolysis Rate Constant | Machine Learning (e.g., Neural Networks) researchgate.net | Quantum chemical descriptors (e.g., partial charges, bond orders), Steric parameters | Prediction of its stability in aqueous environments and the rate of silanol (B1196071) formation. |
| Toxicity (e.g., Hepatotoxicity) | Machine Learning (e.g., SVM, Random Forest) researchgate.netnih.gov | Structural fingerprints (e.g., MACCS keys), Physicochemical properties (logP, molecular weight) | Early-stage hazard assessment and prioritization for further toxicological testing. |
| Binding Affinity to a Biological Target | QSAR (e.g., CoMFA, HQSAR) youtube.com | 3D molecular fields (steric and electrostatic), Fragment-based descriptors | Screening for potential biological activities or off-target effects. |
| Material Properties (e.g., Adhesion) | Molecular Dynamics with Machine Learning researchgate.net | Force field parameters, Interfacial energy calculations | Design of silane-based coupling agents and surface modifiers with desired performance characteristics. |
Development of Computational Algorithms and Software
The theoretical investigation of organometallic compounds like this compound is heavily dependent on the advancement of computational algorithms and specialized software. numberanalytics.comscm.comnumberanalytics.com These tools facilitate the simulation of molecular structures, the prediction of properties, and the elucidation of reaction mechanisms with ever-increasing accuracy and computational efficiency.
Core computational methods in this field include Density Functional Theory (DFT), which is well-suited for electronic structure calculations, and molecular mechanics (MM), which is used for larger systems. numberanalytics.comresearchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the strengths of both. A variety of software packages are available to implement these methods, with Gaussian , VASP , and the Amsterdam Modeling Suite (containing ADF) being prominent choices for DFT calculations on organosilicon compounds. numberanalytics.comnih.gov These programs enable the optimization of molecular geometries, the calculation of electronic properties such as electron density distributions, and the mapping of reaction energy profiles. numberanalytics.comscienomics.com
For the simulation of dynamic phenomena and chemical reactions in large, complex systems, reactive force fields such as ReaxFF have proven to be exceptionally valuable. numberanalytics.com Implemented in molecular dynamics software like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator), ReaxFF can model the dynamic processes of bond formation and cleavage, making it an ideal tool for studying the hydrolysis and polycondensation of alkoxysilanes. researchgate.netnih.govlammps.orgnumberanalytics.com Furthermore, the integration of machine learning algorithms represents a rapidly emerging frontier, with applications in the prediction of reaction outcomes and the optimization of synthetic conditions. numberanalytics.comyoutube.com
The following table summarizes some of the key software used in the computational study of organosilanes and their applications.
| Software | Primary Method | Typical Applications in Organosilicon Chemistry |
|---|---|---|
| Gaussian | DFT, Ab initio | Calculation of electronic structure, spectroscopic properties (NMR, IR), and reaction mechanisms. nih.gov |
| LAMMPS | Molecular Dynamics (MD) | Simulation of bulk materials, surfaces, and interfaces; can be used with reactive force fields like ReaxFF to model chemical reactions. researchgate.netnih.govlammps.orgnumberanalytics.com |
| Amsterdam Modeling Suite (ADF) | DFT, ReaxFF | Modeling of reactive systems, including catalysis and surface chemistry; includes tools for building and refining ReaxFF parameter sets. numberanalytics.com |
| VASP (Vienna Ab initio Simulation Package) | DFT | Simulations of periodic systems, such as crystalline solids and surfaces, relevant for material science applications of silanes. nih.gov |
| Auto-Modeller (e.g., in StarDrop) | QSAR, Machine Learning | Building predictive models for physicochemical properties, biological activity, and toxicity. youtube.com |
Integration of Theoretical and Experimental Findings
A comprehensive understanding of the chemical behavior of this compound necessitates a synergistic integration of theoretical computations and experimental observations. researchgate.netyoutube.com Computational modeling offers detailed mechanistic insights that are often challenging to access experimentally, while empirical data provide the essential validation and refinement of the theoretical models. scm.com
A compelling example of this integration lies in the characterization of the electronic structure of this compound. DFT calculations have indicated that the ethoxy group donates electron density to the silicon atom, thereby influencing its reactivity. numberanalytics.com This theoretical prediction can be corroborated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the 29Si nucleus is highly sensitive to the local electronic environment. Thus, experimentally measured 29Si NMR spectra can serve to validate the computed electron density distribution.
Similarly, the hydrolysis and condensation reactions of this compound can be comprehensively investigated by combining theoretical and experimental approaches. Reactive molecular dynamics simulations can provide an atomistic view of the reaction pathways and kinetics, nih.gov while experimental methods like gas chromatography can be used to monitor the progress of the reaction and identify the resulting products. youtube.com By comparing the reaction rates and product distributions obtained from simulations with those from experiments, theoretical models can be iteratively improved, leading to a more precise and detailed understanding of the underlying reaction mechanisms. researchgate.net
The table below provides an example of how theoretical calculations can be integrated with experimental data for the analysis of organosilanes.
| Investigated Aspect | Theoretical Method | Experimental Technique | Synergistic Outcome |
|---|---|---|---|
| Electronic Structure | DFT (e.g., calculation of electron density, Mulliken charges) | 29Si NMR Spectroscopy | Validation of calculated electron distribution around the silicon atom through correlation with experimental chemical shifts. |
| Vibrational Modes | DFT (e.g., calculation of vibrational frequencies) | Infrared (IR) and Raman Spectroscopy | Assignment of experimental spectral bands to specific molecular vibrations, aiding in structural confirmation. |
| Reaction Mechanism (e.g., Hydrolysis) | Reactive MD (e.g., ReaxFF) or DFT transition state search | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Elucidation of reaction pathways and validation of calculated reaction barriers and rate constants against experimental kinetic data. youtube.comresearchgate.net |
| Surface Adsorption | MD Simulations | Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS) | Understanding the orientation and binding of silane (B1218182) molecules on a substrate, correlating simulation results with surface morphology and composition. |
Future Research Directions and Perspectives
Development of Novel Chloromethyldimethylethoxysilane-Based Materials
The development of new materials derived from this compound is a promising area of future research. The reactivity of its functional groups allows for its incorporation into a variety of polymer and hybrid material structures, leading to materials with tailored properties.
One key area of exploration is the synthesis of novel functional polysiloxanes. rsc.org By reacting this compound with various organic molecules, researchers can introduce a wide range of functionalities into the polysiloxane backbone. This can lead to the creation of materials with unique optical, thermal, or mechanical properties. For instance, the incorporation of chromophores could lead to fluorescent polysiloxanes, while the addition of specific side chains could enhance the thermal stability or hydrophilicity of the resulting polymers. rsc.orgnih.gov
Another avenue of research lies in the creation of innovative poly(silyl ether)s. redalyc.org These polymers, which contain a silicon-oxygen-carbon linkage, can be synthesized through the polycondensation reaction of this compound with diols. By carefully selecting the diol, it is possible to create poly(silyl ether)s with a range of properties, from flexible elastomers to rigid plastics. Research into using bio-based diols from sources like palm oil and soy oil is a particularly promising direction for creating more sustainable materials. redalyc.org
The development of hybrid organic-inorganic materials using this compound as a coupling agent is also a significant research direction. These materials, which combine the properties of both organic polymers and inorganic materials, can exhibit enhanced strength, durability, and functionality.
| Material Type | Precursors | Potential Properties/Applications |
| Functional Polysiloxanes | This compound, Functional Alkenes | Fluorescence, Hydrophilicity, Biomedical Fields rsc.org |
| Poly(silyl ether)s | This compound, Diols (e.g., from palm/soy oil) | Antibacterial activity, varied thermal behavior redalyc.org |
| Hybrid Materials | This compound, Inorganic fillers, Organic polymers | Improved adhesion, thermal stability, mechanical strength |
Expansion of Catalytic Applications
The utility of this compound and its derivatives in catalysis is an area ripe for expansion. While its role as a precursor in certain catalytic systems is recognized, future research will likely focus on developing new catalytic processes where it plays a more direct or versatile role.
A significant area of interest is in the field of hydrosilylation reactions. mdpi.commdpi.comnih.gov This process, which involves the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Research is ongoing to develop more efficient and selective catalysts for hydrosilylation, and derivatives of this compound could serve as ligands or precursors for such catalysts. mdpi.com The development of catalysts that are more tolerant of various functional groups and that can operate under milder conditions is a key goal. nih.govnih.gov
Furthermore, the potential for this compound to be used in other types of catalytic reactions, such as cross-coupling and polymerization, is an exciting prospect. Its unique electronic and steric properties could be harnessed to influence the outcome of these reactions, leading to the synthesis of novel organic and organometallic compounds. The development of Lewis base catalysts for hydrosilylation using compounds with similar functionalities suggests a potential avenue for this compound derivatives. analis.com.my
| Catalytic Reaction | Role of this compound Derivative | Research Focus |
| Hydrosilylation | Catalyst precursor, Ligand | Improved efficiency, selectivity, and functional group tolerance mdpi.comnih.govnih.gov |
| Cross-Coupling | Reagent, Stabilizer of intermediates | Formation of diverse organosilicon compounds |
| Polymerization | Initiator, Monomer | Synthesis of novel polymer architectures |
Advanced Surface Functionalization Strategies
The ability of this compound to modify surfaces is one of its most valuable attributes. Future research will focus on developing more sophisticated and controlled methods for surface functionalization to create surfaces with highly specific properties.
One area of intense research is the functionalization of nanoparticles. ucl.ac.ukd-nb.infonih.gov By coating nanoparticles with a layer of this compound, their surface chemistry can be precisely controlled. This allows for the attachment of various molecules, such as drugs, targeting ligands, or fluorescent dyes, making these functionalized nanoparticles promising candidates for applications in medicine, diagnostics, and bio-imaging. ucl.ac.uknih.gov
The creation of self-assembled monolayers (SAMs) on various substrates is another important research direction. SAMs formed from this compound can create highly ordered and well-defined surfaces with specific wetting, adhesive, or biocompatible properties. Future work will likely focus on creating multi-functional SAMs and on understanding the fundamental principles that govern their formation.
Furthermore, advanced lithography techniques, such as photopatterning, could be combined with this compound chemistry to create micropatterned surfaces with regions of different chemical functionalities. These patterned surfaces could have applications in areas such as microfluidics, cell culture, and sensor arrays.
| Surface Type | Functionalization Goal | Potential Application |
| Nanoparticles | Attachment of biomolecules | Drug delivery, Bio-imaging ucl.ac.uknih.govunimib.it |
| Planar Substrates | Formation of Self-Assembled Monolayers (SAMs) | Controlled wettability, Biocompatible coatings |
| Micro-patterned Surfaces | Creation of chemically distinct regions | Microfluidics, Biosensors |
Integration with Emerging Technologies
The unique properties of materials derived from this compound make them well-suited for integration with a variety of emerging technologies. Future research will explore how these materials can be used to enhance the performance and capabilities of next-generation devices.
A particularly promising area is in the field of energy storage. pnnl.govmdpi.commdpi.com Silicon-based materials are being actively investigated for use as high-capacity anodes in lithium-ion batteries. Polymers and coatings derived from this compound could be used to improve the stability and performance of these silicon anodes, for example, by acting as a protective layer or by facilitating ion transport. researchgate.net
In the realm of electronics, thin films and coatings made from this compound-based materials could find applications in flexible displays, printable electronics, and advanced sensors. The ability to tune the electrical and optical properties of these materials by modifying their chemical structure is a key advantage.
Furthermore, the biocompatibility of certain polysiloxanes makes them attractive for use in biomedical devices and implants. rsc.org Future research could focus on developing "smart" biomedical materials from this compound that can respond to biological stimuli or release therapeutic agents on demand.
Sustainable and Environmentally Benign Applications
As with all chemical technologies, the future of this compound will be shaped by the growing demand for sustainable and environmentally friendly processes. Research in this area will focus on developing greener synthesis routes, creating biodegradable materials, and assessing the life cycle of products derived from this compound.
One key area of research is the development of "green chemistry" approaches to the synthesis of this compound and its derivatives. mdpi.comrsc.orgmdpi.com This includes the use of renewable starting materials, the development of catalytic processes that minimize waste, and the use of environmentally benign solvents. The direct synthesis of organosilanes from silicon and alcohols or ethers represents a significant step towards more sustainable production methods. mdpi.comrsc.org
The creation of biodegradable polymers from this compound is another important research direction. nih.govwestminster.ac.uknih.govresearchgate.net By incorporating biodegradable linkages into the polymer backbone, it may be possible to create materials that break down into harmless substances at the end of their life cycle. This would help to address the growing problem of plastic pollution.
Life cycle assessment (LCA) will be an essential tool for evaluating the environmental impact of this compound-based products. mdpi.commdpi.comijesd.orgresearchgate.net LCA studies can help to identify areas where the environmental performance of a product can be improved, from the extraction of raw materials to the disposal of the final product.
| Sustainability Aspect | Research Focus | Desired Outcome |
| Green Synthesis | Catalytic routes, Renewable feedstocks | Reduced waste, Lower environmental impact mdpi.comrsc.orgmdpi.com |
| Biodegradable Materials | Incorporation of cleavable linkages | Polymers that degrade after use nih.govwestminster.ac.uknih.govresearchgate.net |
| Life Cycle Assessment | Cradle-to-grave analysis | Minimization of overall environmental footprint mdpi.commdpi.comijesd.orgresearchgate.net |
Frontiers in Mechanistic and Computational Studies
A deeper understanding of the fundamental chemical and physical processes involving this compound is crucial for unlocking its full potential. Future research in this area will rely heavily on advanced analytical techniques and computational modeling.
Mechanistic studies will aim to elucidate the precise pathways of reactions involving this compound, such as its hydrolysis, condensation, and reactions with various nucleophiles. Techniques such as in-situ spectroscopy and kinetic analysis will be employed to gain a detailed understanding of these processes.
Computational studies, particularly those using density functional theory (DFT), will play an increasingly important role in predicting the reactivity and properties of this compound and its derivatives. researchgate.netresearchgate.netrsc.orgchemrxiv.org DFT calculations can be used to model reaction mechanisms, predict the structures of novel materials, and understand the interactions of these molecules with surfaces. This computational insight can guide experimental work and accelerate the discovery of new applications.
| Research Area | Methodology | Key Objectives |
| Mechanistic Studies | In-situ spectroscopy, Kinetic analysis | Elucidation of reaction pathways |
| Computational Chemistry | Density Functional Theory (DFT) | Prediction of reactivity, material properties, and surface interactions researchgate.netresearchgate.netrsc.orgchemrxiv.org |
Q & A
Q. How should researchers address discrepancies between laboratory-scale and pilot-scale synthesis outcomes?
- Methodological Answer :
- Scale-Up Analysis : Perform sensitivity analysis on parameters like mixing efficiency and heat transfer using process simulation software (e.g., Aspen Plus) .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and design control strategies for impurity profiling during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
